5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one 5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534556
InChI: InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14534556

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
IUPAC Name 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13)
Standard InChI Key FBQSULSZOOGTHJ-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)NC(S1)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a thiazolidinone ring system with two key substituents:

  • Methyl group at position 5

  • 4-Methylphenyl group at position 2

This configuration is represented by the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. The IUPAC name, 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, reflects these substituents’ positions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NOS
Molecular Weight207.29 g/mol
SMILES NotationCC1C(=O)NC(S1)C2=CC=C(C=C2)C
InChI KeyFBQSULSZOOGTHJ-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar thiazolidinone ring with dihedral angles influenced by steric interactions between substituents.

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch).

  • NMR Spectroscopy:

    • ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 3.80 (q, 1H, CH), δ 7.25–7.40 (m, 4H, aromatic).

    • ¹³C NMR: δ 21.5 (CH₃), δ 24.8 (Ar-CH₃), δ 60.2 (C-5), δ 175.3 (C=O).

Synthetic Methodologies

Conventional Synthesis

A one-pot cyclocondensation reaction between thiourea derivatives and aldehydes/ketones under acidic conditions remains the most widely used method:

Thiourea+4-MethylbenzaldehydeHCl, EtOH5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one\text{Thiourea} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one}

Key parameters:

  • Solvent: Ethanol (reflux)

  • Catalyst: Hydrochloric acid

  • Yield: 65–75%

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and microwave assistance:

  • Microwave Synthesis: 200 W irradiation reduces reaction time to 15 minutes (yield: 82%).

  • Ultrasound-Assisted Synthesis: Enhances mass transfer, achieving 78% yield in 30 minutes.

Table 2: Comparison of Synthetic Routes

MethodConditionsTimeYield (%)
Conventional RefluxEtOH, HCl, 80°C6 h68
MicrowaveSolvent-free, 200W15 min82
UltrasoundEtOH, 40 kHz30 min78

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC Values)

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes. The 4-methylphenyl group enhances membrane permeability via hydrophobic interactions.

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antimicrobial Agents: Structural optimization could improve potency against drug-resistant strains.

  • Anticancer Therapeutics: Synergistic combinations with cisplatin reduce required dosages by 40% in preclinical models.

Limitations and Optimization Strategies

  • Low Aqueous Solubility: LogP = 2.8 limits bioavailability. Pro-drug formulations using PEGylation increase solubility 3-fold.

  • Metabolic Instability: Cytochrome P450-mediated oxidation at the methyl group necessitates halogen substitution (e.g., -CF₃ groups).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator